molecular formula C27H26ClN3O4S B6526604 4-benzoyl-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride CAS No. 1135208-71-7

4-benzoyl-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride

Cat. No.: B6526604
CAS No.: 1135208-71-7
M. Wt: 524.0 g/mol
InChI Key: YAQYKKBXXMTKSZ-UHFFFAOYSA-N
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Description

4-benzoyl-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride is a useful research compound. Its molecular formula is C27H26ClN3O4S and its molecular weight is 524.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 523.1332552 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-benzoyl-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S.ClH/c1-29(2)13-6-14-30(27-28-21-15-22-23(34-17-33-22)16-24(21)35-27)26(32)20-11-9-19(10-12-20)25(31)18-7-4-3-5-8-18;/h3-5,7-12,15-16H,6,13-14,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQYKKBXXMTKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzoyl-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride (CAS Number: 1135136-57-0) is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests a unique mechanism of action that warrants detailed exploration of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C28H28ClN3O4SC_{28}H_{28}ClN_{3}O_{4}S with a molecular weight of 538.1 g/mol. The structure features a benzamide moiety along with a thia-dioxane ring system which may contribute to its biological properties.

PropertyValue
Molecular FormulaC28H28ClN3O4S
Molecular Weight538.1 g/mol
CAS Number1135136-57-0

Initial studies suggest that this compound may act through multiple pathways, including inhibition of specific enzymes and modulation of receptor activity. The presence of the dimethylamino group is likely to enhance its interaction with biological targets, potentially influencing pathways involved in cell signaling and proliferation.

Antiviral Properties

Research indicates that compounds similar to 4-benzoyl-N-[3-(dimethylamino)propyl]-N-{...} exhibit significant antiviral activity, particularly against HIV. In vitro studies have shown that modifications to the structure can enhance efficacy against various HIV strains, suggesting that this compound may share similar properties.

Anticancer Activity

Emerging data points towards potential anticancer activity. The compound's ability to interfere with cellular mechanisms involved in tumor growth and metastasis has been observed in preliminary studies. Specific analogs have demonstrated cytotoxic effects on cancer cell lines, indicating a need for further investigation into its therapeutic applications in oncology.

Case Studies and Research Findings

  • In Vitro Studies on HIV :
    • A study evaluated the efficacy of related compounds against HIV-1 reverse transcriptase, highlighting the importance of structural modifications in enhancing antiviral potency. Compounds with similar frameworks showed IC50 values in the nanomolar range against resistant HIV strains .
  • Cytotoxicity Assays :
    • Preliminary cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives of this compound exhibited selective toxicity, sparking interest in its potential as an anticancer agent .
  • Enzyme Inhibition :
    • Investigations into enzyme inhibition have shown that compounds within this class can inhibit Rho kinase (ROCK), which is implicated in various pathological conditions including cancer and cardiovascular diseases .

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